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Compound of Interest

Compound Name: YAP-TEAD Inhibitor 1 (Peptide 17)

Cat. No.: B8256830

Get Quote

Executive Summary
YAP-TEAD Inhibitor 1 (CAS 1659305-78-8), widely recognized in literature as Peptide 17, is a

potent, synthetic cyclic peptide engineered to disrupt the protein-protein interaction (PPI)

between Yes-Associated Protein (YAP) and Transcriptional Enhanced Associate Domain

(TEAD) transcription factors.[1][2][3][4]

Unlike small molecule inhibitors that may target upstream kinases (e.g., MST/LATS) or off-

target sites, Peptide 17 acts as a direct competitive inhibitor. It mimics the TEAD-binding

interface of YAP but with significantly enhanced affinity (

nM) compared to the native protein (

nM).[2][4][5][6] This guide provides a comprehensive technical analysis of its physicochemical
properties, mechanism of action, and standardized handling protocols for research
applications.

Chemical Identity & Physicochemical Profile[1][3][7]
[8][9][10][11]
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YAP-TEAD Inhibitor 1 is a 17-mer peptide stabilized by a disulfide bridge and non-canonical

amino acid substitutions to enhance proteolytic stability and binding affinity.[4]

Chemical Data Table
Property Specification

Common Name
YAP-TEAD Inhibitor 1; Peptide 17; YAP-TEAD-

IN-1

CAS Number 1659305-78-8

Molecular Formula

Molecular Weight 2019.86 Da

Sequence (One-Letter) Ac-VP-F(3Cl)-Hcy-LRK-Nle-PASFCKPPE-NH2

Modifications

N-term Acetylation; C-term Amidation; 3-Chloro-

Phe (Pos 3); Homocysteine (Pos 4); Norleucine

(Pos 8)

Cyclization Disulfide bridge between Hcy4 and Cys13

Appearance White to off-white lyophilized solid

Purity (HPLC) (Typical commercial grade)

Solubility

DMSO (

mg/mL); Water (

mg/mL); Ethanol (

mg/mL)

Structural Insight
The potency of Peptide 17 stems from "stapling" the peptide into a bioactive

-helical conformation using a disulfide bond between Homocysteine (Hcy) and Cysteine (Cys).
The substitution of Phenylalanine with 3-Chloro-Phenylalanine at position 3 fills a hydrophobic
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pocket on the TEAD surface more effectively than the native residue, driving the nanomolar
affinity.

Mechanistic Profile: The Hippo Pathway
The Hippo signaling pathway controls organ size and tumor suppression. When the pathway is

"OFF" (or dysregulated in cancer), YAP translocates to the nucleus and binds TEAD, driving

the expression of proliferation genes like CTGF and CYR61.

Mechanism of Action
Peptide 17 functions as a direct competitive antagonist. It occupies the YAP-binding pocket on

TEAD transcription factors, preventing endogenous YAP from docking. This blockade

sequesters TEAD in an inactive state, halting the transcription of oncogenic target genes.

Pathway Visualization
The following diagram illustrates the canonical Hippo pathway and the specific intervention

point of Peptide 17.
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Figure 1: Mechanism of Action.[5] Peptide 17 competitively binds TEAD, preventing YAP

association and downstream oncogenic transcription.
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Biological Activity & Pharmacology[7][11][12]
Binding Kinetics

Target: TEAD1 (and likely TEAD2-4 due to pocket conservation).

(Interaction): 25 nM (measured via Fluorescence Polarization or AlphaScreen).

(Affinity): 15 nM (TEAD1).[2][4][5][6]

Comparison: Native YAP(50-171) fragment has a

of 40 nM.[2][4][5][6] Peptide 17 is

more potent than the natural ligand.

Cellular Effects
In cell-based assays (e.g., NCI-H226 mesothelioma or HEK293T reporters), Peptide 17

treatment results in:

Transcriptional Suppression: Reduced mRNA levels of CTGF, CYR61, and ANKRD1.

Phenotypic Changes: Inhibition of cell proliferation, migration, and induction of apoptosis in

YAP-dependent lines.

Renal Protection: In vivo studies suggest efficacy in reducing fibrosis and renal injury in

hypertensive models (via Hippo modulation).[7]

Experimental Handling & Protocols
As a peptide, CAS 1659305-78-8 requires careful handling to prevent degradation or

aggregation.

Solubility & Stock Preparation[3][14]
Primary Solvent: DMSO (Dimethyl Sulfoxide).

Alternative: Sterile water (due to charged residues Arg/Lys/Glu, it has good aqueous

solubility, unlike many hydrophobic small molecules).
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Protocol: Preparation of 10 mM Stock Solution

Calculate mass required:

.

Add 49.5

L of anhydrous DMSO to 1 mg of powder.

Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at

room temperature.

Aliquot into single-use vials (e.g., 10

L each) to avoid freeze-thaw cycles.

Storage: Store aliquots at -80°C (stable for 6-12 months).

Cellular Assay Workflow
The following workflow ensures reproducible data when testing Peptide 17 in vitro.
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Figure 2: Recommended experimental workflow for cellular assays.

Critical Usage Notes
Serum Stability: Peptides can degrade in serum. For assays

hours, consider replenishing the media with fresh compound or using low-serum (1%) media
if cell viability permits.

Control: Use a scrambled peptide sequence or inactive mutant (e.g., F3A mutation) as a

negative control if available.
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In Vivo Administration: For animal studies, formulation in PBS or saline is often feasible due

to high aqueous solubility. Typical doses range from 1-10 mg/kg (IP or IV), though

pharmacokinetic optimization (e.g., PEGylation) may be required for extended half-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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